CAS 2056235-52-8 Fluxapyroxad-N-desmethyl technical data
CAS 2056235-52-8 Fluxapyroxad-N-desmethyl technical data
An In-depth Technical Guide to Fluxapyroxad-N-desmethyl (CAS 2056235-52-8)
Foreword
This technical guide provides a comprehensive overview of Fluxapyroxad-N-desmethyl (CAS 2056235-52-8), a principal metabolite of the broad-spectrum fungicide fluxapyroxad. As a Senior Application Scientist, the intent is not merely to collate data but to provide a synthesized resource that delves into the causality behind its formation, its mechanism of action, and the methodologies for its detection. This document is structured to empower researchers, toxicologists, and drug development professionals with the foundational knowledge required for informed investigation and risk assessment.
Compound Identification and Physicochemical Properties
Fluxapyroxad-N-desmethyl, systematically known as 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, is the product of in-vivo or environmental N-demethylation of its parent compound, fluxapyroxad.[1][2] This metabolic transformation is a critical consideration in toxicological and environmental fate studies, as the resulting compound retains biological activity and contributes to the overall residue profile. The structural integrity of the pyrazole-carboxamide core, essential for its fungicidal activity, is maintained post-demethylation.
The physicochemical properties of a compound are fundamental to understanding its environmental distribution, bioavailability, and suitability for various analytical methods. Fluxapyroxad-N-desmethyl is a white to pale yellow solid with a melting point in the range of 141-143°C.[3] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Fluxapyroxad-N-desmethyl
| Property | Value | Source |
| CAS Number | 2056235-52-8 | [2][3] |
| Molecular Formula | C₁₇H₁₀F₅N₃O | [1][2][3] |
| Molecular Weight | 367.28 g/mol | [2][3] |
| IUPAC Name | 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | [3] |
| Appearance | White to Pale Yellow Solid | [3] |
| Melting Point | 141 - 143°C | [3] |
| Boiling Point (Predicted) | 451.2 ± 45.0 °C | [4] |
| Density (Predicted) | 1.494 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.45 ± 0.50 | [4] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fluxapyroxad-N-desmethyl, like its parent compound, functions as a succinate dehydrogenase inhibitor (SDHI).[1] This enzyme, also known as Complex II, is a critical component of the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle in fungi.[5][6]
The rationale for the efficacy of SDHIs lies in their ability to disrupt cellular respiration. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex, Fluxapyroxad-N-desmethyl competitively inhibits the oxidation of succinate to fumarate. This inhibition has a dual-pronged effect: it halts the production of ATP by disrupting the electron flow through the ETC and simultaneously depletes the pool of essential building blocks for cellular synthesis that are normally supplied by the TCA cycle.[5] The ultimate consequence for the fungal pathogen is a cessation of vital life processes, including spore germination, germ tube elongation, and mycelial growth, leading to cell death.[1][5][6]
Caption: Inhibition of Succinate Dehydrogenase (Complex II) by Fluxapyroxad-N-desmethyl.
Metabolic Formation
Fluxapyroxad-N-desmethyl is a primary metabolite of fluxapyroxad, formed through an N-demethylation reaction.[1][5] This biotransformation typically occurs in plants, animals, and soil microorganisms. In a nationwide study on peanut crops in China, fluxapyroxad was observed to be demethylated to form Fluxapyroxad-N-desmethyl (referred to in the study as M700F008).[7][8] This metabolite can be further conjugated, for instance, through N-glycosylation to form other metabolites like M700F048.[7][8] The presence and concentration of these metabolites are crucial for comprehensive dietary risk assessments.
Caption: Metabolic formation of Fluxapyroxad-N-desmethyl from its parent compound.
Synthesis and Availability
While Fluxapyroxad-N-desmethyl is primarily of interest as a metabolite, its synthesis is essential for producing certified reference materials for analytical and toxicological studies. The synthesis of the parent compound, fluxapyroxad, typically involves a multi-step process culminating in the coupling of a substituted pyrazole ring with a trifluorinated biphenyl derivative.[9][10] The synthesis of the N-desmethyl variant would follow a similar strategy, utilizing a pyrazole precursor lacking the N-methyl group. For research purposes, it is more practical to procure Fluxapyroxad-N-desmethyl as a neat analytical standard from accredited suppliers who ensure its purity and characterization under an ISO/IEC 17025 scope.[11]
Analytical Methodologies
The accurate quantification of Fluxapyroxad-N-desmethyl in complex matrices such as food and environmental samples is paramount for regulatory compliance and safety assessment. The method of choice is typically Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.[7][12] A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Experimental Protocol: QuEChERS-based UPLC-MS/MS Analysis
This protocol is a generalized workflow based on established methods for the analysis of fluxapyroxad and its metabolites in food matrices.[12]
1. Sample Extraction: a. Homogenize 10 g of the sample (e.g., tomato, wheat). b. Add 10 mL of acetonitrile containing 0.2% formic acid. c. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). d. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant from the extraction step. b. Add it to a d-SPE tube containing a cleanup sorbent (e.g., octadecylsilane, C18). c. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
3. UPLC-MS/MS Analysis: a. Transfer the cleaned extract into an autosampler vial. b. Inject 1-5 µL of the sample into the UPLC-MS/MS system. c. Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile. d. Detection and quantification are performed using a tandem mass spectrometer operating in negative ion mode, monitoring specific precursor-to-product ion transitions for Fluxapyroxad-N-desmethyl.
Table 2: Typical UPLC-MS/MS Method Performance
| Parameter | Typical Value | Source |
| Limit of Quantification (LOQ) | < 0.47 µg/kg | [12] |
| Recovery | 74.9% - 110.5% | [12] |
| Relative Standard Deviation (RSD) | ≤ 15.5% | [12] |
digraph "Analytical_Workflow" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample [label="1. Sample Homogenization\n(10g)"]; Extraction [label="2. Acetonitrile Extraction\n(QuEChERS salts)"]; Centrifuge1 [label="3. Centrifugation", shape=cylinder]; Cleanup [label="4. d-SPE Cleanup\n(C18 sorbent)"]; Centrifuge2 [label="5. Centrifugation", shape=cylinder]; Analysis [label="6. UPLC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample -> Extraction; Extraction -> Centrifuge1; Centrifuge1 -> Cleanup [label="Supernatant"]; Cleanup -> Centrifuge2; Centrifuge2 -> Analysis [label="Cleaned Extract"]; }
Caption: Generalized workflow for the analysis of Fluxapyroxad-N-desmethyl.
Toxicological Profile
The toxicological assessment of Fluxapyroxad-N-desmethyl is critical, as metabolites can sometimes exhibit different or greater toxicity than the parent compound. While much of the available data pertains to fluxapyroxad, specific hazard classifications for the N-desmethyl metabolite are available.
Human Health: The parent compound, fluxapyroxad, exhibits low acute toxicity via oral, dermal, and inhalation routes in rats.[5][6] The primary target organ for repeated exposure is the liver.[5][6][13] Fluxapyroxad was deemed "not likely" to be carcinogenic in humans.[13] However, the GHS classification for Fluxapyroxad-N-desmethyl includes a warning for suspected carcinogenicity (H351).[14]
Environmental Toxicology: Fluxapyroxad is highly toxic to aquatic organisms, including fish and invertebrates.[13] The GHS classification for Fluxapyroxad-N-desmethyl corroborates this, indicating it is very toxic to aquatic life with long-lasting effects (H400, H410).[14] The parent compound is persistent in soil and aquatic systems, with long degradation half-lives, indicating a potential for long-term environmental exposure.[6][8]
Table 3: GHS Hazard Classifications for Fluxapyroxad-N-desmethyl
| Hazard Code | Hazard Statement | Class |
| H351 | Suspected of causing cancer | Carcinogenicity (Warning) |
| H400 | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Warning) |
| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Warning) |
| Source:[14] |
Conclusion
Fluxapyroxad-N-desmethyl is a biologically active and analytically significant metabolite of the fungicide fluxapyroxad. Its mode of action as a succinate dehydrogenase inhibitor mirrors that of its parent, highlighting the importance of including it in residue definitions for risk assessment. The availability of robust analytical methods, primarily UPLC-MS/MS, allows for its sensitive detection in various matrices. The toxicological profile, particularly its high aquatic toxicity and suspected carcinogenicity, underscores the necessity for its continued monitoring in food and the environment to ensure human and ecological safety. This guide provides the core technical knowledge base for professionals engaged in the study and regulation of this important fungicidal metabolite.
References
- Google Patents. (n.d.). CN108610290B - Preparation method of fluxapyroxad.
-
PubChem. (n.d.). 5-(difluoromethyl)-N-(2-(3,4,5-trifluorophenyl)phenyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]
-
PubChem. (n.d.). Fluxapyroxad. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide. Retrieved from [Link]
-
Environmental Protection Agency. (2012). Pesticides - Fact Sheet for Fluxapyroxad. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU. Retrieved from [Link]
-
PubMed. (n.d.). Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. Retrieved from [Link]
-
PubMed. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Fluxapyroxad and Mefentrifluconazole on Microbial Succession and Metabolic Regulation in Rice Under Field Conditions. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil. Retrieved from [Link]
-
PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
MDPI. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Buy Fluxapyroxad-N-desmethyl | 2056235-52-8 [smolecule.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 3-(Difluoromethyl)-N-(3'',4'',5''-trifluoro[1,1''-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | 2056235-52-8 [chemicalbook.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. www3.epa.gov [www3.epa.gov]
- 7. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 10. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 11. Fluxapyroxad-N-desmethyl | LGC Standards [lgcstandards.com]
- 12. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 14. 5-(difluoromethyl)-N-(2-(3,4,5-trifluorophenyl)phenyl)-1H-pyrazole-4-carboxamide | C17H10F5N3O | CID 132488599 - PubChem [pubchem.ncbi.nlm.nih.gov]
